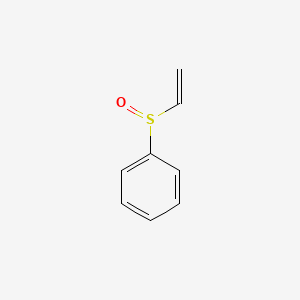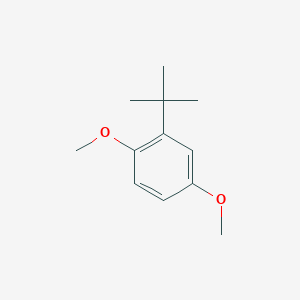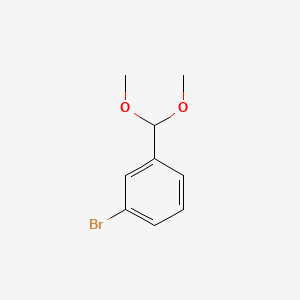
1-Bromo-3-(dimethoxymethyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(dimethoxymethyl)benzene is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as 3-Bromobenzaldehyde dimethyl acetal .
Synthesis Analysis
The synthesis of 1-Bromo-3-(dimethoxymethyl)benzene involves several steps. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 231.3±25.0 °C at 760 mmHg . It has a molar refractivity of 51.6±0.3 cm3 .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(dimethoxymethyl)benzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass of the molecule is 231.086 Da and the monoisotopic mass is 229.994232 Da .Chemical Reactions Analysis
Substituted benzene compounds like 1-Bromo-3-(dimethoxymethyl)benzene can undergo electrophilic substitution reactions . The reactivity of the compound can be influenced by the electron donating or electron withdrawing influence of the substituents .Physical And Chemical Properties Analysis
1-Bromo-3-(dimethoxymethyl)benzene has a density of 1.4±0.1 g/cm3, a boiling point of 231.3±25.0 °C at 760 mmHg, and a flash point of 85.0±18.7 °C . It has a molar refractivity of 51.6±0.3 cm3, a polar surface area of 18 Å2, and a polarizability of 20.5±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
1. Graphene Nanoribbon Synthesis
1-Bromo-3-(dimethoxymethyl)benzene has been utilized in the synthesis and characterization of compounds important for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is significant for controlling edge morphology and achieving narrow widths in graphene nanoribbons. The compound's synthesis and characterization involve various spectroscopic techniques and are complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
2. Organometallic Synthesis
Another application of derivatives of this compound is in the field of organometallic chemistry. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a versatile starting material for synthesizing various organometallic intermediates. These intermediates have broad applications in synthetic chemistry, demonstrating the compound's versatility in this field (Porwisiak & Schlosser, 1996).
3. Fluorescence Properties
The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally similar to 1-Bromo-3-(dimethoxymethyl)benzene, has been studied for its fluorescence properties. These studies are crucial in understanding the photoluminescence properties of such compounds, which can be applied in materials science and photonics (Zuo-qi, 2015).
4. Synthesis of Pharmaceuticals
The compound has been implicated in the efficient synthesis of pharmaceuticals like valsartan, an angiotensin II inhibitor. This synthesis route presents economic and ecological advantages, as it is more concise and avoids the use of expensive organometallic reagents. This highlights the compound's significance in pharmaceutical synthesis (Goossen & Melzer, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBSVBRCPCEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986110 | |
| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(dimethoxymethyl)benzene | |
CAS RN |
67073-72-7 | |
| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67073-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067073727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(dimethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

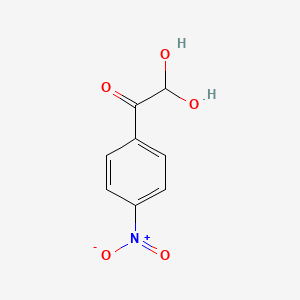
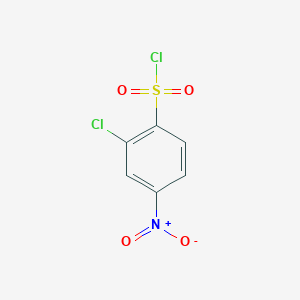
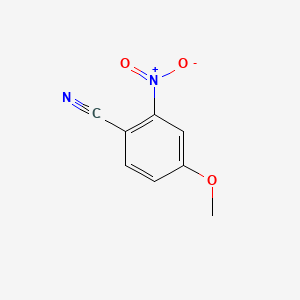

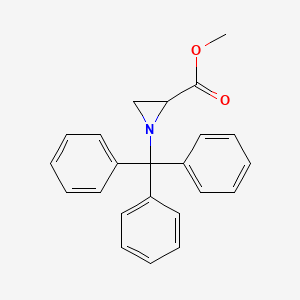
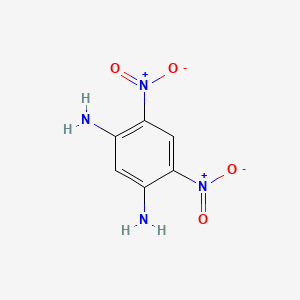


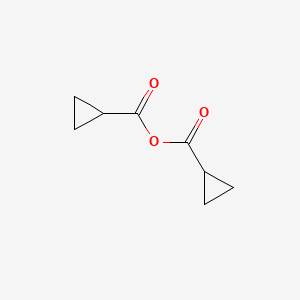
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)
